PPAR|A agonist 6
Description
Overview of Peroxisome Proliferator-Activated Receptors (PPARs) and PPARα Isoform Significance
Peroxisome proliferator-activated receptors (PPARs) are a group of ligand-activated transcription factors that belong to the nuclear hormone receptor superfamily. mdpi.comnih.gov These receptors play a crucial role in regulating the expression of genes involved in a wide array of physiological processes, including lipid and carbohydrate metabolism, cellular differentiation and development, and inflammation. mdpi.commdpi.comwikipedia.org There are three distinct isotypes of PPARs, each encoded by a separate gene: PPARα, PPARγ, and PPARβ/δ. mdpi.comfrontiersin.org While these isoforms share structural homology, they exhibit different tissue distribution patterns and physiological functions. mdpi.comwikipedia.org
Upon activation by a ligand, such as a fatty acid or a synthetic agonist, PPARs form a heterodimer with the retinoid X receptor (RXR). mdpi.com This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) located in the promoter region of target genes, thereby modulating their transcription. frontiersin.orgoncotarget.com
Table 1: Overview of PPAR Isoforms
| Isoform | Primary Tissue Expression | Key Functions |
|---|---|---|
| PPARα | Liver, heart, kidney, muscle, adipose tissue. wikipedia.orgnih.govfrontiersin.org | Regulates fatty acid transport, uptake, and oxidation; involved in ketogenesis. nih.govwikipedia.org |
| PPARγ | Adipose tissue, colon, immune cells. mdpi.comnih.gov | Promotes adipocyte differentiation and triglyceride storage; enhances insulin (B600854) sensitivity. nih.gov |
| PPARβ/δ | Ubiquitously expressed, with higher levels in the brain, adipose tissue, and skin. mdpi.comwikipedia.org | Stimulates fatty acid oxidation, particularly in muscle. ahajournals.org |
The PPARα isoform is of particular significance due to its high expression in tissues with high rates of fatty acid catabolism, such as the liver, heart, and muscle. nih.govfrontiersin.org It functions as a major regulator of lipid metabolism, particularly in the liver. wikipedia.org Activation of PPARα leads to the upregulation of genes involved in fatty acid transport, binding, and both mitochondrial and peroxisomal β-oxidation. wikipedia.org This is a critical adaptive response to conditions of energy deprivation, such as fasting, where PPARα is necessary for ketogenesis. wikipedia.org Furthermore, PPARα activation has been shown to have anti-inflammatory effects by repressing the expression of pro-inflammatory genes. frontiersin.orgfrontiersin.org
Historical Context and Evolution of PPARα Agonist Research
The journey of PPARα agonist research began with the discovery of the first PPAR in 1990. wikipedia.orgwikipedia.org This receptor was identified during investigations into a class of compounds known as peroxisome proliferators, which were observed to increase the number of peroxisomes in rodent liver cells. wikipedia.org These compounds, which include the fibrate class of drugs, were later identified as ligands for PPARα. nih.gov
Initially, research focused on the role of PPARα in mediating the effects of these peroxisome proliferators. ahajournals.org The development of fibrates, such as clofibrate (B1669205), gemfibrozil, and fenofibrate (B1672516), as lipid-lowering drugs predated the actual discovery of their molecular target, PPARα. wikipedia.orgacs.org These early PPARα agonists were primarily used to treat dyslipidemia, a condition characterized by high levels of triglycerides and low levels of high-density lipoprotein (HDL) cholesterol. wikipedia.org
Over time, the understanding of PPARα's role expanded beyond lipid metabolism. Studies revealed its involvement in modulating inflammation and vascular biology. frontiersin.orgahajournals.org This led to the exploration of PPARα agonists for their potential anti-inflammatory and anti-atherogenic properties. ahajournals.org
The evolution of PPARα agonist research has also seen a shift from single-target agonists to the development of dual and pan-PPAR agonists. nih.gov Dual PPARα/γ agonists were designed to combine the lipid-lowering benefits of PPARα activation with the insulin-sensitizing effects of PPARγ activation. nih.gov While some of these dual agonists showed promise in improving both lipid profiles and glycemic control, their development has been hampered by adverse effects. nih.govnih.gov More recently, research has focused on developing selective PPAR modulators and pan-agonists that target all three PPAR isoforms, aiming to address multiple facets of metabolic syndrome with a single therapeutic agent. wikipedia.orgnih.gov
Current Landscape of Academic Inquiry into Experimental PPARα Agonists
The current academic landscape for experimental PPARα agonists is vibrant and multifaceted, driven by the need for more potent and selective compounds with improved therapeutic profiles. acs.orgnih.gov Researchers are actively engaged in the discovery and development of novel PPARα agonists to further investigate the receptor's functions and to provide new candidates for treating metabolic diseases. acs.org
One major area of focus is the development of selective PPARα modulators (SPPARMs). These compounds aim to selectively activate or repress specific downstream pathways of PPARα, thereby maximizing therapeutic benefits while minimizing potential side effects. nih.gov This approach is a departure from the traditional full agonists and reflects a more nuanced understanding of PPARα signaling.
Computational methods, such as virtual screening and molecular docking, are increasingly being employed to identify novel PPARα agonists. acs.org These in silico techniques allow for the rapid screening of large chemical libraries to identify potential lead compounds, which are then subjected to biological evaluation. acs.org For instance, one study successfully identified a novel and selective PPARα agonist, compound A-4, through virtual screening, which was then shown to regulate target genes involved in fatty acid metabolism and inflammation. acs.org
Furthermore, academic inquiry is delving into the therapeutic potential of PPARα agonists in a broader range of diseases beyond metabolic disorders. These include neurodegenerative diseases, inflammatory conditions, and certain types of cancer. nih.govmdpi.comfrontiersin.org For example, studies are investigating the neuroprotective effects of PPARα activation in models of Alzheimer's disease and the anti-inflammatory properties in conditions like inflammatory bowel disease. frontiersin.orgfrontiersin.org
The development of dual and pan-PPAR agonists also continues to be an active area of research. wikipedia.orgmdpi.com While early dual PPARα/γ agonists faced challenges, newer compounds with more balanced activity profiles are being investigated. nih.gov Saroglitazar, a dual PPARα/γ agonist, and elafibranor, a dual PPARα/δ agonist, have seen clinical approval for specific indications, highlighting the continued interest in this multimodal approach. wikipedia.org
Table 2: Selected Experimental and Approved PPAR Agonists
| Compound | Type | Status | Primary Therapeutic Target |
|---|---|---|---|
| Fenofibrate | PPARα Agonist | Approved | Dyslipidemia nih.gov |
| Pemafibrate (B1668597) | Selective PPARα Modulator | Approved | Dyslipidemia acs.org |
| Saroglitazar | Dual PPARα/γ Agonist | Approved | Diabetic Dyslipidemia wikipedia.org |
| Elafibranor | Dual PPARα/δ Agonist | Approved | Primary Biliary Cholangitis wikipedia.org |
| Compound A-4 | Experimental PPARα Agonist | Preclinical | Metabolic Disease acs.org |
| GW501516 | Experimental PPARδ Agonist | Clinical Trials nih.gov | Metabolic Syndrome nih.gov |
Structure
3D Structure
Properties
Molecular Formula |
C27H26N2O4 |
|---|---|
Molecular Weight |
442.5 g/mol |
IUPAC Name |
methyl 1-[[4-(2-methoxycarbonylphenyl)phenyl]methyl]-2-propylbenzimidazole-4-carboxylate |
InChI |
InChI=1S/C27H26N2O4/c1-4-8-24-28-25-22(27(31)33-3)11-7-12-23(25)29(24)17-18-13-15-19(16-14-18)20-9-5-6-10-21(20)26(30)32-2/h5-7,9-16H,4,8,17H2,1-3H3 |
InChI Key |
JAKJDNODIONCHZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NC2=C(C=CC=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C(=O)OC)C(=O)OC |
Origin of Product |
United States |
Fundamental Molecular and Cellular Mechanisms of Pparα Agonist Action
PPARα as a Ligand-Activated Transcription Factor
PPARα belongs to the nuclear receptor superfamily and functions as a key sensor for fatty acids and their derivatives. caymanchem.com Its activation and subsequent regulation of gene expression are governed by a series of well-defined molecular events.
Ligand Binding Domain (LBD) Activation and Conformational Changes
The journey of PPARα activation begins with the binding of a specific agonist to its ligand-binding domain (LBD), located in the C-terminal region of the receptor. frontiersin.org This binding event is not merely a simple docking process; it induces a critical conformational change in the LBD's structure. mdpi.com This structural rearrangement, particularly the stabilization of the activation function 2 (AF-2) helix, is the linchpin for subsequent protein-protein interactions. mdpi.commdpi.com The altered conformation facilitates the dissociation of corepressor proteins and the recruitment of coactivator complexes, which are essential for initiating gene transcription. mdpi.comsmw.chsemanticscholar.org
Heterodimerization with Retinoid X Receptors (RXRs)
To become fully functional and capable of binding to DNA, PPARα must form a heterodimer with a retinoid X receptor (RXR). mdpi.comsmw.chnih.gov This partnership is obligatory for most of PPARα's functions. nih.gov The PPARα-RXR heterodimer is the functional unit that recognizes and binds to specific DNA sequences. creative-diagnostics.com While this heterodimer can form in the absence of a PPARα ligand, the binding of an agonist to PPARα significantly enhances its transcriptional activity. oup.com Furthermore, the availability of RXR can be a point of regulation, as it is a common partner for numerous other nuclear receptors, leading to potential competition and cross-talk between signaling pathways. nih.govnih.gov
Peroxisome Proliferator Response Element (PPRE) Binding and Transcriptional Activation (Transactivation)
The activated PPARα-RXRα heterodimer scans the genome for specific DNA sequences known as peroxisome proliferator response elements (PPREs). smw.chpnas.org PPREs are typically composed of a direct repeat of the hexanucleotide sequence AGGTCA, separated by a single nucleotide (DR1). themedicalbiochemistrypage.org The heterodimer binds to the PPRE in a specific orientation, with PPARα typically binding to the 5' half-site and RXRα to the 3' half-site. frontiersin.orgoup.com
Upon binding to the PPRE, the ligand-bound heterodimer recruits a multiprotein coactivator complex. mdpi.com This complex often includes proteins with histone acetyltransferase (HAT) activity, such as CBP/p300 and SRC-1. themedicalbiochemistrypage.orgnih.gov The enzymatic activity of these coactivators modifies the chromatin structure, making the DNA more accessible to the basal transcription machinery, including RNA polymerase II. pnas.orgnih.gov This cascade of events ultimately leads to the transcriptional activation, or transactivation, of target genes involved in processes like fatty acid oxidation and transport. caymanchem.comcreative-diagnostics.com
Table 1: Key Proteins Involved in PPARα Transactivation
| Protein/Element | Function | References |
|---|---|---|
| PPARα | Ligand-activated transcription factor; binds fatty acids and agonists. | caymanchem.com |
| RXRα | Obligatory heterodimerization partner for PPARα. | smw.chnih.gov |
| PPRE | Specific DNA sequence (DR1) in target gene promoters. | smw.chpnas.org |
| CBP/p300 | Coactivator with histone acetyltransferase (HAT) activity. | themedicalbiochemistrypage.orgnih.gov |
| SRC-1 | Steroid receptor coactivator with HAT activity. | themedicalbiochemistrypage.org |
DNA-Independent Transcriptional Repression (Transrepression)
Beyond its role as a direct activator of gene expression, PPARα also possesses the ability to repress the transcription of certain genes, a process known as transrepression. This mechanism is particularly important for the anti-inflammatory effects of PPARα agonists and, crucially, does not require the direct binding of the PPARα-RXR heterodimer to a PPRE on the target gene's promoter. nih.gov
Interference with Proinflammatory Transcription Factor Activity
A primary mechanism of transrepression involves the direct protein-protein interaction between activated PPARα and key proinflammatory transcription factors. frontiersin.org These factors include nuclear factor-kappa B (NF-κB), activator protein-1 (AP-1), and signal transducer and activator of transcription (STAT) proteins. oup.commdpi.com
By physically interacting with components of these pathways, such as the p65 subunit of NF-κB and the c-Jun subunit of AP-1, PPARα can prevent them from binding to their respective DNA response elements in the promoters of proinflammatory genes. frontiersin.orgnih.govmdpi.com This sequestration effectively blocks the transcription of genes encoding cytokines, chemokines, and other inflammatory mediators. mdpi.comoup.com Studies have shown that this interference is a significant contributor to the anti-inflammatory actions of PPARα activation. frontiersin.orgoup.com For instance, PPARα activation has been demonstrated to inhibit the production of interleukin-6 (IL-6) by sequestering p65 and c-Jun. mdpi.com
Coactivator and Corepressor Modulation
The modulation of coactivator and corepressor availability is another facet of PPARα-mediated transrepression. While the direct interaction model is prominent, competition for limited pools of essential coactivators, such as CREB-binding protein (CBP) and its paralog p300, has also been proposed as a mechanism. nih.govoup.com By sequestering these coactivators, PPARα could indirectly reduce their availability for proinflammatory transcription factors, thereby dampening their activity. However, the exact role and significance of this competitive mechanism can be cell-type and promoter-specific. nih.gov
Furthermore, PPARα can influence the activity of corepressors. For example, it has been shown to interact with the B-cell lymphoma 6 (BCL-6) corepressor, which can also play a role in modulating inflammatory gene expression. nih.gov The interplay between PPARα and these coregulatory proteins adds another layer of complexity to its repressive functions, allowing for fine-tuned control over the inflammatory response.
Table 2: Proinflammatory Transcription Factors and Coregulators Modulated by PPARα
| Factor/Coregulator | Mechanism of Modulation by PPARα | References |
|---|---|---|
| NF-κB (p65) | Direct protein-protein interaction, preventing DNA binding. | frontiersin.orgnih.govmdpi.com |
| AP-1 (c-Jun) | Direct protein-protein interaction, preventing DNA binding. | frontiersin.orgnih.govmdpi.com |
| STAT | Negative regulation of various STAT proteins. | oup.commdpi.com |
| CBP/p300 | Competition for limited pools of these coactivators. | nih.govoup.com |
| BCL-6 | Interaction with this corepressor to modulate gene expression. | nih.gov |
Post-Translational Modifications and Signaling Pathway Crosstalk
The functionality of Peroxisome Proliferator-Activated Receptor Alpha (PPARα) is intricately regulated by post-translational modifications (PTMs), which include phosphorylation, SUMOylation, and ubiquitination. nih.govdntb.gov.uamdpi.com These modifications can significantly impact the receptor's stability, its ability to activate gene transcription, and its interactions with other proteins. nih.govdntb.gov.uamdpi.com
Phosphorylation:
Phosphorylation of PPARα, particularly at serine residues 12 and 21 within the N-terminal A/B domain, has been shown to enhance its transcriptional activity. mdpi.comnih.govresearchgate.net This modification is carried out by Mitogen-Activated Protein Kinases (MAPKs) such as p38 and Extracellular signal-regulated kinase 1/2 (ERK1/2), as well as Cyclin-dependent kinase 7 (CDK7). mdpi.comnih.govresearchgate.net The increased activity is thought to result from a reduced interaction with co-repressors like NCoR or an enhanced association with co-activators such as PGC1α. mdpi.comnih.govresearchgate.net In cardiac myocytes, p38 MAPK-mediated phosphorylation of PPARα boosts its ligand-dependent transcriptional activity by increasing its interaction with PGC-1α. nih.gov Conversely, in a rat cardiomyocyte cell line, activation of the ERK-MAPK pathway was found to decrease PPARα activity, highlighting the cell-context dependency of these regulatory mechanisms. nih.gov Glycogen synthase kinase 3 (GSK3) can also phosphorylate PPARα at serine 73, which leads to increased ubiquitination and subsequent degradation of the receptor. oup.com
SUMOylation:
PPARα can also be modified by the attachment of a Small Ubiquitin-like Modifier (SUMO) protein. nih.gov Specifically, SUMO-1 can be attached to lysine (B10760008) 185 in the hinge region of human PPARα. nih.gov This process, facilitated by the E2-conjugating enzyme Ubc9 and the SUMO E3-ligase PIASy, is reduced in the presence of a PPARα ligand. nih.gov SUMOylation at this site has been shown to decrease the trans-activity of PPARα by promoting the recruitment of the nuclear corepressor NCoR. nih.gov In female liver cells, ligand binding can induce SUMOylation at K358, leading to increased binding of NCoR and GA-binding protein α (GABPα), which in turn silences androgen steroid genes. mdpi.com
Ubiquitination:
The stability of the PPARα protein is regulated through the ubiquitin-proteasome system. mdpi.com The E3 ligase MDM2 has been implicated in this process. mdpi.com Furthermore, mono-ubiquitination by the muscle-specific ubiquitin ligase MuRF1 can decrease PPARα activity by causing its export from the nucleus to the cytoplasm in cardiomyocytes. mdpi.com
Crosstalk with Signaling Pathways:
PPARα engages in significant crosstalk with various signaling pathways, most notably the MAPK and JNK pathways. frontiersin.org This interaction often involves the transrepression of pro-inflammatory signaling. frontiersin.org PPARα can physically interact with the p65 subunit of NF-κB and the c-Jun component of the AP-1 complex, thereby inhibiting the expression of genes like IL-6. frontiersin.orgmdpi.com In hepatocytes, activation of the JNK pathway can lead to an increase in the expression of co-repressors that negatively regulate PPARα target gene expression. frontiersin.org Furthermore, PPARα activation can inhibit stress-activated protein kinase (SAPK)/c-Jun N-terminal kinase (JNK) and NF-κB p65 phosphorylation. mdpi.com The interaction between PPARα and other signaling pathways is complex and can be bidirectional, with PPARα activity being modulated by these pathways and vice versa. oup.com
Tissue-Specific Expression and Functional Diversity of PPARα
PPARα is not uniformly distributed throughout the body; its expression and function vary significantly across different tissues and cell types. smw.chehu.eus This tissue-specific expression pattern is a key determinant of its diverse physiological roles.
Hepatic and Cardiac Expression and Regulation
PPARα is highly expressed in tissues with high rates of fatty acid oxidation, such as the liver and the heart. oup.comsmw.chahajournals.orgpnas.org In these organs, PPARα is a master regulator of lipid catabolism. smw.chahajournals.org
In the Liver:
The liver exhibits the highest expression of PPARα. smw.chmdpi.com Here, PPARα orchestrates the expression of a wide array of genes involved in fatty acid uptake, mitochondrial and peroxisomal fatty acid oxidation, and ketogenesis. pnas.orgcreative-diagnostics.com Its expression is induced during fasting, a condition that increases the reliance on fatty acids for energy. oup.compnas.org This induction is crucial for the adaptive metabolic response to starvation. pnas.org PPARα also plays a role in cholesterol metabolism and the regulation of lipoprotein levels. creative-diagnostics.com
In the Heart:
The heart also shows high levels of PPARα expression, reflecting its heavy reliance on fatty acids as its primary energy source. oup.comahajournals.orgpnas.org PPARα activates the transcription of genes involved in virtually every step of cardiac myocyte fatty acid utilization, from uptake to mitochondrial oxidation. ahajournals.org In pathological conditions such as cardiac hypertrophy, PPARα expression and activity are diminished, leading to a metabolic shift from fatty acid oxidation to glucose utilization. ahajournals.org
Expression in Vascular Cells (Endothelial Cells, Vascular Smooth Muscle Cells, Macrophages)
PPARα is expressed in various cells within the vascular wall, including endothelial cells, vascular smooth muscle cells (VSMCs), and macrophages. ahajournals.orgmdpi.comnih.govresearchgate.net This expression is critical for its anti-inflammatory and anti-atherogenic properties. ahajournals.org
Endothelial Cells: In endothelial cells, PPARα activation has been shown to interfere with leukocyte recruitment and adhesion, key early steps in the development of atherosclerosis. ahajournals.org It can also inhibit the expression of endothelin-1 (B181129), a potent vasoconstrictor. oup.com
Vascular Smooth Muscle Cells: In VSMCs, PPARα agonists can inhibit the production of inflammatory mediators like IL-6 and prostaglandins. ahajournals.org They also play a role in suppressing the proliferation and migration of these cells. nih.gov
Macrophages: Macrophages within the vascular wall express PPARα, which influences foam cell formation and lipid metabolism. ahajournals.org Activation of PPARα in macrophages can promote cholesterol efflux, a key process in preventing the buildup of atherosclerotic plaques. oup.com
Presence and Role in Immune Cells (Macrophages, Monocytes, T Cells, Microglia)
PPARα is expressed in a variety of immune cells, where it plays a significant role in modulating immune responses and inflammation. oup.comnih.govcore.ac.uk
Macrophages and Monocytes: Both undifferentiated monocytes and differentiated macrophages express PPARα. nih.gov In these cells, PPARα activation can induce apoptosis and has anti-inflammatory effects. nih.gov Macrophage-specific PPARα is important for the anti-inflammatory effects of PPARα agonists. oup.com
T Cells: T lymphocytes also express PPARα, and its activation can antagonize NF-κB signaling, a key pro-inflammatory pathway. nih.gov PPARα expression is higher in CD4+ T cells from males and is influenced by androgen levels. nih.gov
Microglia: As the resident immune cells of the central nervous system, microglia also express PPARα. mdpi.comfrontiersin.org Activation of PPARα in microglia can reduce the production of nitric oxide and has been shown to have therapeutic potential in models of autoimmune diseases of the central nervous system. nih.gov
Distribution and Activity within the Central Nervous System
While initially recognized for its metabolic roles in peripheral tissues, PPARα is also expressed in the central nervous system (CNS), where it is involved in regulating neuronal functions, neuroinflammation, and pain perception. mdpi.comunina.it
In the adult brain, PPARα is found in neurons, astrocytes, and microglia, with the most prominent expression in neurons. mdpi.com Its expression has been noted in brain regions involved in emotion and stress regulation, such as the basal ganglia, amygdala, and prefrontal cortex. frontiersin.org
The functions of PPARα in the CNS are diverse. It is involved in neural cell differentiation, neurogenesis, and neuronal development. mdpi.com Studies in zebrafish have shown that Pparα is essential for the proliferation of neuronal and glial precursors. nih.gov Furthermore, central administration of PPARα agonists has been shown to reduce pain perception and inflammatory hyperalgesia in animal models. unina.it PPARα activation can also modulate complex functions like memory consolidation. mdpi.com
Preclinical Therapeutic Modalities and Mechanistic Insights of Experimental Pparα Agonists
Regulation of Metabolic Homeostasis in Preclinical Models
PPARα is a key regulator of metabolic homeostasis, with significant effects on lipid metabolism, glucose control, and energy balance. mdpi.commdpi.com Its activation by agonists has been shown to modulate various metabolic pathways in preclinical studies.
Fatty Acid Oxidation and Lipid Metabolism Modulation
PPARα is highly expressed in tissues with high rates of fatty acid oxidation, such as the liver, heart, and skeletal muscle. oup.com Activation of PPARα by agonists stimulates the expression of genes involved in fatty acid uptake, transport, and β-oxidation in both mitochondria and peroxisomes. unibas.itoup.comresearchgate.net This leads to a reduction in intracellular fatty acid concentrations and subsequently lowers plasma triglyceride levels. nih.gov For instance, studies have shown that PPARα agonists increase the expression of key enzymes like acyl-CoA oxidase and carnitine palmitoyltransferase 1 (CPT1), which are critical for fatty acid degradation. nih.govresearchgate.net The role of PPARα in hepatic fatty acid metabolism is particularly prominent during fasting, and its absence can lead to significant lipid accumulation in the liver (hepatic steatosis). smw.ch
Glucose Homeostasis and Insulin (B600854) Sensitivity Enhancement
Preclinical evidence suggests that PPARα agonists can improve glucose homeostasis and enhance insulin sensitivity. nih.govnih.gov Treatment with PPARα agonists in obese and insulin-resistant animal models has been shown to lower blood glucose and insulin levels. nih.govnih.gov This improvement is thought to be partly due to the enhanced fatty acid oxidation in tissues like the liver and muscle, which reduces lipid accumulation that can interfere with insulin signaling. nih.gov Some studies indicate that PPARα activation can also preserve the function of pancreatic β-cells, which are responsible for insulin production. nih.gov For example, 5,7-dihydroxy-6-geranylflavanone (DGF), a novel PPARα/γ dual agonist, was found to enhance glucose utilization and improve insulin sensitivity, leading to better glucose uptake in muscle cells. spandidos-publications.com
Energy Expenditure and Mitochondrial Biogenesis Pathways
Activation of PPARα has been linked to increased energy expenditure and the promotion of mitochondrial biogenesis. nih.gov Some studies in obese mice have shown that PPARα activation leads to increased energy expenditure and improved insulin sensitivity. nih.gov PPARα agonists can also influence the "browning" of white adipose tissue, a process that increases thermogenesis and energy dissipation. mdpi.comnih.gov Furthermore, PPARα, in conjunction with coactivators like PGC-1α, can regulate the expression of genes involved in mitochondrial function and oxidative metabolism. nih.govmdpi.comucl.ac.uk
Non-alcoholic Fatty Liver Disease (NAFLD) and Non-alcoholic Steatohepatitis (NASH) Pathogenesis
Given its central role in hepatic lipid metabolism, PPARα is a key player in the pathogenesis of NAFLD and its more severe form, NASH. unibas.itnih.gov A decrease in hepatic PPARα expression has been associated with the severity of NASH. mdpi.com Agonists of PPARα have shown therapeutic potential in preclinical models of these conditions. For example, the selective PPARα modulator pemafibrate (B1668597) was shown to improve liver pathology in a mouse model of NASH. mdpi.com By promoting fatty acid oxidation and reducing lipid accumulation, PPARα agonists can help alleviate the hepatic steatosis that is a hallmark of NAFLD. unibas.itijbs.com
Anti-inflammatory and Immunomodulatory Effects in Disease Models
Beyond its metabolic functions, PPARα activation exerts significant anti-inflammatory and immunomodulatory effects. nih.govresearchgate.netmdpi.com This has been demonstrated in various preclinical models of inflammatory diseases.
Suppression of Proinflammatory Cytokine and Mediator Production (e.g., TNF-α, IL-1β, IL-6, IFN-γ, IL-12)
A key mechanism of the anti-inflammatory action of PPARα agonists is the suppression of proinflammatory cytokine and mediator production. oup.comnih.govfrontiersin.org Studies have shown that PPARα agonists can inhibit the secretion of cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6) from activated immune cells like microglia and macrophages. oup.comnih.gov For instance, in microglia stimulated with lipopolysaccharide (LPS), PPARα agonists significantly suppressed the production of these inflammatory molecules. nih.gov This suppression is often achieved through the transrepression of key inflammatory transcription factors like NF-κB and AP-1. researchgate.netmdpi.com Furthermore, PPARα agonists have been shown to reduce the production of interferon-gamma (IFN-γ) and IL-12, which are critical for the development of Th1-mediated immune responses. e-century.us
Table 1: Effects of PPARα Agonists on Metabolic Parameters in Preclinical Models
| Parameter | Effect of PPARα Agonist | Mechanism of Action | Key Genes/Proteins Involved |
|---|---|---|---|
| Fatty Acid Oxidation | Increased | Upregulation of genes for fatty acid uptake and degradation. unibas.itoup.comresearchgate.net | CPT1, Acyl-CoA oxidase nih.govresearchgate.net |
| Plasma Triglycerides | Decreased | Enhanced hepatic fatty acid oxidation and reduced VLDL production. nih.gov | - |
| Glucose Levels | Decreased | Improved insulin sensitivity and enhanced glucose utilization. nih.govnih.gov | - |
| Insulin Sensitivity | Increased | Reduced tissue lipid content and preserved β-cell function. nih.govspandidos-publications.com | - |
| Energy Expenditure | Increased | Promotion of thermogenesis and browning of white adipose tissue. mdpi.comnih.gov | - |
| Hepatic Steatosis | Decreased | Increased fatty acid oxidation and reduced lipid accumulation in the liver. unibas.itijbs.com | - |
Table 2: Effects of PPARα Agonists on Proinflammatory Cytokines
| Cytokine | Effect of PPARα Agonist | Cell Type/Model |
|---|---|---|
| TNF-α | Decreased | LPS-stimulated microglia nih.gov, Adipocytes mdpi.com |
| IL-1β | Decreased | LPS-stimulated microglia nih.gov |
| IL-6 | Decreased | LPS-stimulated microglia nih.gov, IL-1 induced production mdpi.com |
| IFN-γ | Decreased | CD8+ T cells e-century.us |
| IL-12 | Decreased | LPS-stimulated microglia nih.gov |
Impact on Leukocyte Adhesion and Infiltration Mechanisms
Activation of Peroxisome Proliferator-Activated Receptor alpha (PPARα) has been shown to interfere with the inflammatory cascade, including the crucial steps of leukocyte adhesion and infiltration into tissues. Research indicates that PPARα agonists can suppress the expression of adhesion molecules on endothelial cells, which are vital for the recruitment of leukocytes to sites of inflammation. smw.ch
In the context of vascular inflammation, PPARα activation limits the inflammatory response of endothelial cells by inhibiting pro-inflammatory signaling pathways. karger.com This contributes to the anti-atherogenic action of PPARα agonists. karger.com For instance, PPARα activators have been demonstrated to inhibit the expression of Vascular Cell Adhesion Molecule-1 (VCAM-1), a key molecule in mediating the adhesion of mononuclear leukocytes to the vascular endothelium. ahajournals.org This process is an initial step in the development of atherosclerosis. ahajournals.org
Furthermore, studies using mouse models have shown that a deficiency in PPARα leads to a prolonged inflammatory response. karger.comnih.gov In a model of liver-specific PPARα expression, activation by an agonist resulted in lower circulating levels of pro-inflammatory cytokines, which had a distal effect of decreasing the expression of adhesion molecules in the aorta. nih.gov This highlights the systemic anti-inflammatory effects of PPARα activation that extend to the vascular wall. nih.gov
In diabetic retinopathy models, a PPARα agonist was found to decrease the number of leukocytes adhering to retinal vasculature. researchgate.net This effect is significant as increased inflammatory factors in diabetic conditions contribute to leukocyte adhesion and subsequent breakdown of the blood-retinal barrier. arvojournals.org The anti-inflammatory effect of PPARα in this context is attributed to the suppression of Intercellular Adhesion Molecule-1 (ICAM-1), among other inflammatory markers. arvojournals.org
Similarly, in models of neuroinflammation, PPARα agonists have demonstrated the ability to reduce the infiltration of immune cells into the central nervous system (CNS). nih.gov For example, the PPARα agonist fenofibrate (B1672516) was shown to reduce brain edema and ICAM-1 expression following traumatic brain injury in rats. nih.gov
Table 1: Effects of PPARα Agonists on Leukocyte Adhesion and Infiltration
| Model System | PPARα Agonist Studied | Key Findings | Reference |
|---|---|---|---|
| Human Endothelial Cells | Generic PPARα activators | Inhibited cytokine-induced VCAM-1 expression. | oup.com |
| Diabetic Rat Retina | Y-0452 | Attenuated the increase of adherent leukocytes in retinal vasculature. | arvojournals.org |
| Oxygen-Induced Retinopathy (OIR) Mice | Y-0452 | Reduced adherent leukocytes in the retinal vasculature. | arvojournals.org |
| Liver-Specific PPARα-Expressing Mice | Fenofibrate | Decreased expression of adhesion molecules in the aorta. | nih.gov |
| Traumatic Brain Injury (Rat Model) | Fenofibrate | Reduced ICAM-1 expression and brain edema. | nih.gov |
Modulation of Acute Phase Response Markers
The acute phase response (APR) is a systemic reaction to inflammation, infection, or tissue injury, primarily regulated by the liver. nih.govnih.gov PPARα has been identified as a significant modulator of this response. researchgate.neta-z.lu
Interleukin-6 (IL-6) is a primary inducer of APR gene expression. a-z.luahajournals.org Studies have demonstrated that chronic treatment with the PPARα agonist fenofibrate can completely prevent the IL-6-induced expression of positive APR genes, such as fibrinogen-α, -β, -γ, haptoglobulin, and serum amyloid A, in wild-type mice. a-z.luahajournals.org Conversely, it also prevents the IL-6-induced suppression of the negative APR gene, major urinary protein. a-z.luahajournals.org This effect is not merely a delay but a direct suppression at the transcriptional level. a-z.lu
The mechanisms underlying this global suppression of the APR by PPARα activation are twofold. Firstly, PPARα activation down-regulates the IL-6 receptor components gp80 and gp130 in the liver. a-z.luahajournals.org This leads to reduced phosphorylation and activation of the downstream transcription factors STAT3 and c-Jun, which are crucial for transducing the IL-6 signal. a-z.luahajournals.org Secondly, PPARα reduces the basal expression of the transcription factors CCAAT enhancer-binding protein-α, -β, and -δ, which are responsible for the immediate and sustained transcription of APR genes. a-z.luahajournals.org
Furthermore, PPARα activation has been shown to regulate the hepatic APR stimulated by Interleukin-1 (IL-1). nih.govnih.gov In liver-specific PPARα-expressing mice, fenofibrate treatment inhibited the IL-1-mediated APR. nih.govnih.gov It also prevented the IL-1-stimulated expression of secondary wave cytokines like IL-6 in the liver. nih.govnih.gov In a broader inflammation/infection model using lipopolysaccharide, these mice displayed lower circulating levels of TNF, IL-1, and IL-6. nih.govnih.gov
Table 2: Modulation of Acute Phase Response by PPARα Agonists
| Agonist | Model | Key Markers Modulated | Mechanism of Action | Reference(s) |
|---|---|---|---|---|
| Fenofibrate | Wild-type mice | ↓ Fibrinogen-α, -β, -γ, Haptoglobulin, Serum Amyloid A; ↑ Major Urinary Protein | Down-regulation of IL-6 receptor components (gp80, gp130); Reduced expression of C/EBP-α, -β, -δ. | a-z.luahajournals.org |
| Fenofibrate | Liver-specific PPARα-expressing mice | Inhibition of IL-1 and IL-6 mediated APR; ↓ circulating TNF, IL-1, IL-6. | Prevention of IL-1-stimulated IL-6 expression in the liver. | nih.govnih.gov |
Role in Vascular Inflammation and Atherogenesis Pathways
PPARα plays a crucial role in mitigating vascular inflammation and the development of atherosclerosis. nih.gov Its activation exerts anti-inflammatory effects within the vascular wall and the liver. nih.gov The absence of PPARα in mice results in a prolonged and exacerbated inflammatory response to stimuli like lipopolysaccharide. nih.gov
PPARα agonists have been shown to reduce the plasma concentrations of several pro-inflammatory cytokines, including TNFα, interferon (IFN)-γ, and IL-6. nih.gov They also inhibit the IL-1β induced expression of cyclooxygenase (COX)-2 in smooth muscle cells by interfering with the NFκB and AP-1 pathways. nih.gov COX-2 is a key enzyme in the production of inflammatory mediators and its expression is increased in atherosclerotic plaques. nih.gov
In endothelial cells, PPARα activators enhance the expression of endothelial nitric oxide synthase (eNOS) and subsequent nitric oxide (NO) release, which has vasoprotective effects. smw.ch They also diminish the expression of endothelin-1 (B181129), a regulator of vascular tone and smooth muscle cell proliferation. smw.ch Furthermore, PPARα agonists inhibit the expression of VCAM-1 in human endothelial cells, a critical step in the recruitment of monocytes to the vessel wall. nih.gov
Within macrophages, PPARα activation is involved in controlling lipid homeostasis and inhibiting foam cell formation. smw.ch PPARα agonists also reduce the expression of tissue factor and matrix metalloproteinases in monocytes and macrophages, which can potentially modify the stability and thrombogenicity of atherosclerotic lesions. smw.ch In T lymphocytes, activators of PPARα limit the expression of deleterious Th1-cytokines like IFN-γ and IL-2, which are key drivers of vessel wall inflammation. smw.ch
Table 3: Effects of PPARα Activation in Vascular Inflammation and Atherosclerosis
| Cellular Target | Effect of PPARα Activation | Key Molecules/Pathways Involved | Reference |
|---|---|---|---|
| Endothelial Cells | Reduces expression of adhesion molecules; enhances NO release; decreases endothelin-1 expression. | VCAM-1, eNOS, Endothelin-1 | smw.chnih.gov |
| Smooth Muscle Cells | Inhibits expression of pro-inflammatory enzymes. | COX-2, NFκB, AP-1 | nih.gov |
| Macrophages/Monocytes | Reduces foam cell formation; decreases expression of pro-thrombotic and matrix-degrading enzymes. | Tissue Factor, MMPs | smw.ch |
| T Lymphocytes | Limits expression of pro-inflammatory cytokines. | IFN-γ, IL-2 | smw.ch |
Neurobiological and Behavioral Research Applications
The presence of PPARα in various brain regions, including the cerebellum, medulla oblongata, hypothalamus, and cerebral cortex, suggests its involvement in neurological functions. nih.gov
Neuroprotective Effects and Neuroinflammation Pathways (e.g., Alzheimer's Disease Models)
In the context of Alzheimer's disease (AD), PPARα agonists have shown potential neuroprotective effects. researchgate.netacs.org In vitro studies have demonstrated that a PPARα agonist can inhibit the expression of tumor necrosis factor α (TNF-α) and interleukin-6 (IL-6) stimulated by amyloid-beta (Aβ). researchgate.net
Preclinical studies using AD mouse models have provided further evidence. The PPARα agonist GW7647 was found to reduce the Aβ burden and improve cognitive deficits in APP/PS1 mice. mdpi.com This was associated with a decrease in the levels of pro-inflammatory cytokines IL-1β, TNF-α, and IL-6 in the brain. mdpi.com The mechanism appears to involve the activation of GPx4, which helps to reverse oxidative stress. mdpi.com Another PPAR-α agonist, fenofibrate, has been reported to decrease amyloid beta pathology in the hippocampus and cortex of an AD mouse model, potentially through the regulation of autophagy. alliedacademies.org This was accompanied by a reduction in anxiety symptoms and memory alterations. alliedacademies.org
Furthermore, research indicates that PPARα activation can regulate neuroinflammation by suppressing the activity of pro-inflammatory transcription factors like nuclear factor-κB (NF-κB) and c-jun. researchgate.net In a mouse model of amyotrophic lateral sclerosis (ALS), fenofibrate treatment led to the upregulation of neuroprotective and anti-inflammatory genes while down-regulating neuroinflammatory genes, resulting in neuroprotection and increased survival. nih.gov
Table 4: Neuroprotective and Anti-Neuroinflammatory Effects of PPARα Agonists in AD Models
| PPARα Agonist | Animal Model | Key Findings | Potential Mechanism | Reference |
|---|---|---|---|---|
| GW7647 | APP/PS1 mice | Reduced Aβ burden, improved cognitive function, decreased pro-inflammatory cytokines (IL-1β, TNF-α, IL-6). | Activation of GPx4, reduction of oxidative stress. | mdpi.com |
| Fenofibrate | APP-PsenSEN1E9 mice | Decreased Aβ pathology in hippocampus and cortex, reduced anxiety and memory alterations. | Regulation of autophagy. | alliedacademies.org |
| Generic PPARα agonist | In vitro (Aβ-stimulated cells) | Inhibited Aβ-stimulated expression of TNF-α and IL-6. | Not specified. | researchgate.net |
Modulation of Neuronal Excitability and Seizure Activity (e.g., Epilepsy Models)
PPARα has emerged as a potential target for the management of epilepsy. nih.gov Nicotinic acetylcholine (B1216132) receptors (nAChRs) are implicated in seizure mechanisms, and PPARα has been shown to suppress the effects of nicotine (B1678760) by modulating these receptors. biomedpharmajournal.org
Preclinical studies have demonstrated the anti-seizure effects of PPARα agonists. The synthetic agonist WY14643 and the clinically available drug fenofibrate significantly reduced or abolished both the behavioral and electroencephalographic expressions of nicotine-induced seizures in mice. biomedpharmajournal.org This effect was reversible with a PPARα antagonist, confirming the receptor's involvement. biomedpharmajournal.org Patch clamp recordings from frontal cortex neurons revealed that PPARα agonists abolished the nicotine-induced increase in spontaneous inhibitory postsynaptic currents (sIPSCs). biomedpharmajournal.org
In a pentylenetetrazol-induced convulsion model, fenofibrate was also shown to have a protective effect, which may be due to the modulation of presynaptic GABA neurotransmissions. nih.gov Furthermore, a dual PPARα/γ agonist, saroglitazar, was found to be effective against tonic-clonic seizures in a maximal electroshock (MES)-induced epilepsy model in rats. nih.gov The underlying mechanisms are thought to be the inhibition of oxidative stress and neuroinflammation. nih.gov
The potential mechanisms for the anti-epileptic effects of PPARα agonists are multifaceted and may include the modulation of neuronal neurotransmitter gene expression, reduction of neuroinflammation, inhibition of neuronal oxidative stress, and balancing of excitatory and inhibitory neurotransmitters. nih.gov
Table 5: Effects of PPARα Agonists on Seizure Activity
| PPARα Agonist | Epilepsy Model | Key Findings | Proposed Mechanism | Reference |
|---|---|---|---|---|
| WY14643 | Nicotine-induced seizures (mice) | Reduced severity of behavioral and EEG seizures. | Modulation of nAChRs; abolished nicotine-induced sIPSC increase in cortical neurons. | biomedpharmajournal.org |
| Fenofibrate | Nicotine-induced seizures (mice) | Reduced severity of behavioral and EEG seizures. | Modulation of nAChRs; abolished nicotine-induced sIPSC increase in cortical neurons. | biomedpharmajournal.org |
| Fenofibrate | Pentylenetetrazol-induced convulsions (animal model) | Prevented convulsions. | Modulation of presynaptic GABA neurotransmissions. | nih.gov |
| Saroglitazar (dual PPARα/γ) | Maximal electroshock (MES)-induced epilepsy (rats) | Attenuated tonic-clonic seizures. | Inhibition of oxidative stress and neuroinflammation. | nih.gov |
Impact on Substance Use Disorders and Addiction-Related Behaviors
The localization of PPARα in brain regions associated with addiction and its ability to modulate dopamine (B1211576) neurotransmission have made it a target of interest for treating substance use disorders. unica.itnih.gov Accumulating evidence suggests that neuroinflammation plays a role in the imbalanced reward and aversion circuits that lead to addictive behaviors. nih.gov
Preclinical evidence strongly suggests that PPARα agonists can reduce both the positive and negative reinforcing properties of substances like ethanol (B145695) and nicotine. unica.it For example, the endogenous PPAR-α agonists oleoylethanolamide (OEA) and palmitoylethanolamide (B50096) (PEA) have been shown to block nicotine's ability to stimulate mesolimbic dopamine neurons, thereby blocking its rewarding properties. This effect is mediated through PPAR-α, as it can be inhibited by a PPAR-α antagonist.
Furthermore, PPAR-α agonists like WY14643 have been found to reduce the number of spontaneously active dopamine neurons in the ventral tegmental area (VTA). In the context of alcohol, PPAR-α agonists have been shown to attenuate cue-induced reinstatement of ethanol-seeking behavior. unica.it For nicotine, agonists such as WY14643 and clofibrate (B1669205) were found to reduce its reinforcing properties, while WY14643, fenofibrate, and OlGly reduced its rewarding effects in a conditioned place preference paradigm. unica.it WY14643 also decreased signs of nicotine withdrawal and, along with clofibrate, reduced drug- and cue-induced reinstatement of nicotine-seeking. unica.it
While the preclinical data are robust, human trials have so far been limited and less conclusive. unica.it
Table 6: Preclinical Findings of PPARα Agonists in Addiction Models
| PPARα Agonist(s) | Substance of Abuse | Key Behavioral Effects | Reference |
|---|---|---|---|
| OEA, PEA, WY14643 | Nicotine | Blocked rewarding properties; reduced spontaneous activity of VTA dopamine neurons. | |
| OEA, WY14643 | Ethanol | Attenuated cue-induced reinstatement of ethanol-seeking. | unica.it |
| Methyl-OEA, WY14643, Clofibrate | Nicotine | Reduced reinforcing properties. | unica.it |
| WY14643, Fenofibrate, OlGly | Nicotine | Reduced rewarding effects (CPP). | unica.it |
| WY14643 | Nicotine | Decreased behavioral and somatic signs of withdrawal. | unica.it |
| WY14643, Clofibrate | Nicotine | Reduced drug- and cue-induced reinstatement of nicotine-seeking. | unica.it |
Exploration in Other Organ Systems and Pathologies
Experimental peroxisome proliferator-activated receptor alpha (PPARα) agonists are being investigated for their therapeutic potential across a variety of organ systems and diseases, extending beyond their well-known roles in lipid metabolism. Preclinical studies have explored their utility in ocular diseases, gastrointestinal inflammation, hematologic malignancies, and wound healing.
Ocular Diseases Research (e.g., Diabetic Retinopathy, Neovascularization)
PPARα's role in ocular health is a significant area of preclinical investigation, particularly for conditions like diabetic retinopathy (DR) and neovascularization. Research has shown that retinal PPARα expression is diminished in diabetic models. nih.govmdpi.com The absence of PPARα in diabetic mice leads to more severe retinal capillary damage and loss of pericytes compared to their wild-type counterparts. nih.gov
Pharmacological activation of PPARα has demonstrated therapeutic effects in various ocular degenerative disorders. nih.gov For instance, the PPARα agonist fenofibrate has been shown to suppress corneal neovascularization in rat models of alkali burns by upregulating PPARα mRNA and downregulating inflammatory and angiogenic factors like IL-6, IL-1β, Vegf, and Ang-2. nih.gov In models of oxygen-induced retinopathy (OIR), fenofibrate injection attenuated retinal neovascularization. um.es Similarly, another PPARα agonist, palmitoylethanolamide (PEA), reduced avascular areas in OIR mice by decreasing the expression of TNF-α, ICAM-1, and VEGF. um.es PEA has also been found to reduce retinal neovascularization and fibrotic changes in mouse models of proliferative retinopathy and neovascular age-related macular degeneration. nih.gov
The mechanisms underlying these protective effects are multifaceted. PPARα activation can inhibit inflammation, a key driver of ocular pathologies. Studies suggest that fenofibric acid, the active metabolite of fenofibrate, attenuates retinal inflammation by activating PPARα and subsequently inhibiting the NF-κB signaling pathway, which in turn helps to control ocular neovascularization. arvojournals.org Furthermore, PPARα activation has been linked to the suppression of cell death and the reduction of oxidative stress in the eye under diabetic or ischemic conditions. um.es
| Compound Name | Preclinical Model | Key Findings |
| Fenofibrate | Type 1 diabetic animal model, Ischemia-induced retinal neovascularization | Demonstrated beneficial effects on diabetic retinopathy and retinal neovascularization. arvojournals.org |
| Fenofibric Acid (Feno-FA) | Laser-induced choroidal neovascularization (CNV) | Reduced retinal vascular leakage and inflammation through a PPARα-dependent mechanism. arvojournals.org |
| Palmitoylethanolamide (PEA) | Oxygen-induced retinopathy (OIR) mice, Proliferative retinopathy and neovascular AMD mouse models | Reduced avascular areas, decreased expression of TNF-α, ICAM-1, and VEGF. um.es Reduced retinal neovascularization and fibrotic changes. nih.gov |
| Pemafibrate | Rodent models of DR and other ischemic retinopathies | Showed neuroprotective, anti-inflammatory, antioxidative stress, and anti-neovascularization effects. mdpi.com |
Gastrointestinal Tract Inflammation and Metabolism
The expression of PPARα in the small and large intestine suggests its involvement in gut homeostasis. nih.gov In the context of inflammatory bowel disease (IBD), transcriptomic and proteomic analyses of human colon biopsy specimens have revealed a downregulation of PPAR signaling pathways. frontiersin.org Specifically, PPARα mRNA and protein levels are decreased in the mucosa of patients with ulcerative colitis (UC). nih.gov
Preclinical studies using animal models of IBD have highlighted the protective role of PPARα agonists. In a mouse model of IBD, the PPARα agonist Wy-14643 (also known as pirinixic acid) significantly mitigated inflammatory parameters, including the production of pro-inflammatory cytokines such as IFN-γ, IL-1β, IL-6, and TNF-α, which contribute to colon damage. nih.gov Similarly, the PPARα agonist fenofibrate has been shown to improve colitis in an IL-10 knockout mouse model by reducing the production of IL-17 and IFN-γ by Th1 and Th17 cells. mdpi.com Another endogenous PPARα agonist, palmitoylethanolamide, has demonstrated anti-inflammatory effects in preclinical animal studies. frontiersin.org
The mechanisms by which PPARα activation ameliorates gastrointestinal inflammation are thought to involve the regulation of inflammatory pathways and the maintenance of the intestinal epithelial barrier. frontiersin.orgfrontiersin.org PPARα can inhibit the production of inflammatory mediators and cooperate with other nuclear receptors, like the glucocorticoid receptor, to enhance the suppression of cytokine gene expression. frontiersin.org Furthermore, PPARα is implicated in regulating the integrity of the intestinal epithelial barrier, in part by modulating apoptosis and the expression of antimicrobial peptides. nih.govfrontiersin.org
| Compound Name | Preclinical Model | Key Findings |
| Wy-14643 (Pirinixic acid) | IBD mouse model | Significantly reduced inflammatory parameters, including decreased production of IFN-γ, IL-1β, IL-6, and TNF-α. nih.gov |
| Fenofibrate | IL-10-/- knockout mice (model of IBD) | Improved colitis by reducing IL-17 and IFN-γ production by Th1 and Th17 cells. mdpi.com |
| Palmitoylethanolamide (PEA) | Preclinical animal studies | Exhibited anti-inflammatory effects. frontiersin.org |
| Bezafibrate | Preclinical animal studies | Demonstrated anti-inflammatory effects. frontiersin.org |
Potential Roles in Hematologic Malignancies (e.g., Tumor Growth Suppression)
The role of PPARα in cancer is complex, with evidence suggesting it can act as an anti-tumor factor by regulating processes like angiogenesis and inflammation. mdpi.com In the context of hematologic malignancies, PPARα agonists have shown potential for tumor growth suppression. mdpi.com
Preclinical studies have demonstrated that the PPARα agonist fenofibrate can suppress tumor growth through both direct and indirect inhibition of angiogenesis. nih.gov The dual PPARα/γ agonist pioglitazone (B448) has been shown to inhibit carcinogenesis, tumor progression, and the proliferative capacity of metastasis-initiating stem cells. frontiersin.org Its mechanisms of action include attenuating the Wnt/β-Catenin signaling pathway and reducing non-canonical NF-κB activity. frontiersin.org
More recent research in acute myeloid leukemia (AML) has explored the combination of PPAR agonists with other agents. Chiglitazar (B606645), a PPAR pan-agonist, has demonstrated antitumor activity against leukemic stem cells (LSCs) by targeting the HIF1α pathway. aacrjournals.org Furthermore, a combination of chiglitazar and a histone deacetylase (HDAC) inhibitor was found to effectively induce a form of cell death called ferroptosis in LSC-like cells by disrupting the HDAC3–SLC7A11–GSH–GPX4 pathway, suggesting a novel therapeutic strategy for AML. aacrjournals.org
| Compound Name | Cancer Model | Key Findings |
| Fenofibrate | General tumor models | Suppressed tumor growth through direct and indirect inhibition of angiogenesis. nih.gov |
| Pioglitazone | General cancer models | Inhibited carcinogenesis, tumor progression, and proliferative capacity of metastasis-initiating stem cells. frontiersin.org |
| Chiglitazar | Acute Myeloid Leukemia (AML) | Showed antitumor activity against leukemic stem cells (LSCs) by blocking the HIF1α pathway. aacrjournals.org In combination with an HDAC inhibitor, induced ferroptosis in LSC-like cells. aacrjournals.org |
Wound Healing and Tissue Repair Mechanisms
PPARα plays a role in the intricate process of wound healing, particularly during the initial inflammatory phase. nih.govsmw.ch Following skin injury, PPARα expression is transiently upregulated in keratinocytes at the wound edges, which correlates with the early inflammatory stage of healing. smw.chnih.gov This upregulation may be part of a negative feedback loop to control early inflammation, possibly through the inhibition of NF-κB activity. nih.gov
The activation of PPARα has been shown to be beneficial in modulating the inflammatory response during tissue repair. oup.com PPARα agonists exert potent anti-inflammatory properties in various animal models of tissue injury. nih.gov For example, the pan-PPAR agonist IVA337, which has activity at PPARα, γ, and δ, demonstrated anti-inflammatory effects in a preclinical model of skin fibrosis. scienceopen.com While it compromised macrophage recruitment, it did not impede timely wound closure. scienceopen.com
The mechanism of PPARα in wound healing involves the modulation of inflammatory cells and their mediators. PPARα activation can inhibit the production of pro-inflammatory cytokines from Th1 cells and increase the release of anti-inflammatory cytokines from Th2 cells. nih.gov By controlling the initial inflammatory response, PPARα activation helps to create a conducive environment for the subsequent phases of wound healing, such as re-epithelialization and tissue remodeling. smw.ch
| Compound Name | Preclinical Model | Key Findings |
| Fenofibrate | Rabbit E. coli endotoxin-induced shock | Protected the endothelia. nih.gov |
| IVA337 (pan-PPAR agonist) | Wound healing model | Exhibited anti-inflammatory effects and did not prevent timely wound closure despite compromised macrophage recruitment. scienceopen.com |
| Gemfibrozil | Not specified in wound healing context, but noted for stroke reduction in humans with coronary heart disease. | Reduced stroke incidence in a clinical study, suggesting vascular protective effects that could be relevant to tissue repair. nih.gov |
Structure Activity Relationship Sar and Rational Design Strategies for Novel Pparα Agonists
Computational Approaches in Lead Discovery and Optimization
Computational methods have become indispensable in modern drug discovery, offering a time- and cost-effective means to identify and refine potential drug candidates. These techniques utilize computer simulations and molecular modeling to predict the interactions between chemical compounds and their biological targets.
Virtual Screening and Molecular Docking Methodologies
Virtual screening is a key computational strategy for identifying promising drug candidates from large chemical libraries. This process involves the use of molecular docking algorithms to predict how well a compound fits into the binding site of a target protein and to estimate the strength of their interaction. medpharmres.com
In the context of PPARα, structure-based virtual screening has been successfully employed to identify potential agonists from various sources, including natural compounds. For instance, a study screening 142 bioactive compounds from 29 medicinal plants identified 34 compounds with strong binding affinities to PPARα. medpharmres.com The top-ranking compounds, such as formononetin, diosmetin, luteolin, steviol, and tuberocrooline, demonstrated potential agonistic activities by forming hydrogen bonds and hydrophobic interactions with key residues in the PPARα binding site, including Ser280, Tyr314, His440, and Tyr464. medpharmres.com
Molecular docking simulations are central to these screening efforts. By using software like AutoDock Vina, researchers can investigate the binding interactions and affinities of ligands with the PPARα receptor. medpharmres.com The three-dimensional crystal structure of the PPARα ligand-binding domain (LBD), often retrieved from the Protein Data Bank (PDB), serves as the foundation for these simulations. medpharmres.com For example, the crystal structure of PPARα complexed with a full agonist (PDB ID: 5HYK) has been utilized for such screening purposes. medpharmres.com
The insights gained from molecular docking not only help in identifying new potential agonists but also provide a structural basis for understanding their mechanism of action, which is crucial for the rational design of more effective anti-dyslipidemia agents. medpharmres.com
Molecular Dynamics (MD) Simulations and Ligand-Protein Interactions
Molecular dynamics (MD) simulations provide a dynamic perspective on the interactions between ligands and proteins, capturing the flexibility of the receptor and the ligand over time. nih.govscilit.comfrontiersin.org This computational technique is crucial for understanding the intricate details of ligand binding and the conformational changes that lead to receptor activation. nih.gov
MD simulations have been applied to study PPARα in its apo (unbound), agonist-bound, and antagonist-bound states, revealing important insights into its modulatory mechanisms. nih.gov These simulations can identify key residues involved in polar interactions and conformational variations. nih.gov For example, analysis of hydrogen bond stability during simulations can pinpoint crucial interactions between a ligand and the PPARα LBD. nih.gov Studies have shown that the number and stability of hydrogen bonds can differ significantly between agonist and antagonist binding. nih.gov
Furthermore, network analysis of the simulation trajectories can identify key residues that are critical for intramolecular signal transduction upon ligand binding. nih.gov By comparing the signal flow between the apo, agonist-bound, and antagonist-bound forms of PPARα, researchers can gain a deeper understanding of how different ligands modulate receptor function. nih.gov This information is invaluable for medicinal chemists in the design of more effective and specific PPARα modulators. nih.gov
MD simulations have also been used to assess the stability of newly designed compounds within the PPARα binding site, helping to validate the findings from molecular docking and to prioritize candidates for synthesis and experimental testing. nih.govplos.org
Core Hopping and Scaffold Optimization Techniques
Core hopping is a computational strategy used in drug design to identify novel chemical scaffolds that can replace a core part of a known active molecule while maintaining or improving its biological activity. nih.govplos.orgnih.gov This technique is particularly useful for generating new lead compounds with improved properties, such as enhanced binding affinity or better pharmacokinetic profiles. plos.org
The process typically involves several steps:
Defining attachment points on the original scaffold. nih.govplos.org
Preparing the receptor structure for docking. nih.gov
Searching fragment databases for new cores that can be attached to the scaffold. nih.govnih.govplos.org
Aligning and docking the newly constructed molecules into the receptor's binding site. nih.govnih.govplos.org
This approach has been successfully applied to design novel PPAR agonists. For instance, by using the known PPARγ agonist rosiglitazone (B1679542) as a template, researchers have employed core hopping to generate a library of new compounds. nih.gov These compounds were then docked into the active sites of PPARα, PPARγ, and PPARδ to screen for pan-agonists. nih.gov Molecular dynamics simulations of the most promising candidates demonstrated stable binding to the PPAR receptors, suggesting their potential as novel antidiabetic drug candidates. nih.gov
Similarly, the dual PPARα/γ agonist GW409544 has been used as a starting point for core hopping to discover new dual agonists with potentially more favorable binding conformations. plos.org This strategy highlights the power of combining computational techniques like core hopping and molecular docking to rationally design new ligands with desired activities. plos.org
Structural Biology of PPARα-Ligand Complexes
The determination of the three-dimensional structures of PPARα in complex with various ligands has been fundamental to understanding the molecular basis of ligand recognition and receptor activation. This knowledge is critical for the rational design of new and improved PPARα agonists.
X-ray Crystallography of PPARα Ligand-Binding Domain (LBD) Complexes
X-ray crystallography has been instrumental in revealing the high-resolution structures of the PPARα ligand-binding domain (LBD) in complex with a wide range of ligands, including endogenous fatty acids, clinically used fibrates, and other synthetic agonists. nih.gov These structures have provided detailed insights into how different ligands bind to the receptor and how these interactions lead to its activation. nih.govnih.gov
The PPARα LBD is composed of a helical sandwich and a four-stranded β-sheet, creating a large ligand-binding pocket of approximately 1,400 ų. nih.gov This pocket is predominantly hydrophobic, which explains its ability to accommodate a variety of lipophilic acids. nih.gov The binding of an agonist to this pocket stabilizes the C-terminal AF-2 helix in an active conformation, which is crucial for the recruitment of coactivators and subsequent gene transcription. nih.gov
Key amino acid residues within the binding pocket form specific interactions with the ligands. For example, the acidic head group of many agonists forms hydrogen bonds with Tyr-314 on helix 5 and Tyr-464 on the AF-2 helix. nih.gov The crystal structures have also revealed that the PPARα binding pocket is more lipophilic and less solvent-exposed compared to that of PPARγ, which may explain differences in their ligand preferences. nih.gov
A significant challenge in the structural biology of PPARα has been the difficulty in crystallizing its apo form. jst.go.jp To overcome this, a "ligand-exchange soaking method" has been developed, where the recombinant PPARα LBD is crystallized with intrinsic fatty acids from the expression host, which are then replaced by higher-affinity ligands by soaking the crystals in a ligand-containing solution. jst.go.jp This technique has enabled the determination of several novel PPARα LBD-ligand complex structures. jst.go.jp
The wealth of structural information from X-ray crystallography has provided a detailed map of the PPARα ligand-binding pocket, guiding the design of new agonists with improved potency and selectivity. nih.gov
Thermodynamic Analysis of Ligand Binding
Thermodynamic analysis, particularly through techniques like Isothermal Titration Calorimetry (ITC), provides quantitative data on the binding affinity and the thermodynamic forces driving the interaction between a ligand and its target protein. mdpi.com This information is complementary to the structural data obtained from X-ray crystallography and is crucial for a comprehensive understanding of ligand binding.
ITC measurements can directly determine the dissociation constant (Kd), which is a measure of binding affinity, as well as the changes in enthalpy (ΔH) and entropy (ΔS) upon binding. mdpi.com These parameters offer insights into the nature of the binding forces. For instance, a favorable enthalpy change is often associated with specific interactions like hydrogen bonds and van der Waals forces, while a favorable entropy change can be driven by the release of water molecules from the binding site (the hydrophobic effect). mdpi.com
Studies on the binding of the selective PPARα modulator (SPPARMα) pemafibrate (B1668597) to PPARα have utilized ITC to demonstrate its higher affinity for PPARα compared to PPARγ. mdpi.com The thermodynamic parameters revealed that the binding of pemafibrate to PPARα is driven by both favorable enthalpy and entropy changes. mdpi.com Comparing these values with those for other ligands, such as fenofibric acid, can help to elucidate the molecular basis for the observed selectivity. mdpi.com
Furthermore, thermostability assays, which measure the change in the melting temperature (Tm) of the protein upon ligand binding, can also provide an indication of binding affinity and stabilization of the receptor. nih.govresearchgate.net An increase in the Tm value upon ligand binding suggests that the ligand stabilizes the protein structure. researchgate.net This technique has been used to show that endogenous fatty acids like stearic and palmitic acids can stabilize the PPARα LBD, supporting their role as physiological ligands. nih.gov
Integrating thermodynamic data with structural and computational analyses provides a more complete picture of ligand-receptor interactions, facilitating the rational design of new PPARα agonists with optimized binding properties.
First-Principle Calculations for Binding Affinity Prediction
The rational design of novel PPARα agonists with desired potency and selectivity is significantly aided by computational methods that can accurately predict the binding affinity between a ligand and the receptor. While true first-principle quantum mechanics calculations for entire protein-ligand complexes remain computationally intensive, several robust computational strategies are employed to estimate binding affinities and elucidate the energetic contributions of various interactions. These methods provide critical insights into the molecular recognition process, guiding the optimization of lead compounds.
Molecular dynamics (MD) simulations offer a more dynamic and detailed view of the protein-ligand interactions. nih.gov By simulating the movement of atoms in the complex over time, MD simulations can capture the conformational changes in both the ligand and the receptor upon binding. nih.gov This allows for a more accurate representation of the binding process and can reveal the stability of key interactions, such as hydrogen bonds and hydrophobic contacts. nih.govnih.gov Trajectories from MD simulations can be post-processed using MM/PBSA or MM/GBSA to calculate binding free energies with greater accuracy than from static docked poses alone.
These computational studies have been instrumental in identifying key amino acid residues within the PPARα ligand-binding domain (LBD) that are crucial for agonist binding. For instance, MD simulations have highlighted the importance of hydrogen bond formation with residues such as Gln277, Thr279, Tyr464, and Lys358 for selective PPARα agonistic activity. researchgate.net Furthermore, per-residue energy decomposition analyses can pinpoint the specific amino acids that contribute most significantly to the binding energy, often revealing that van der Waals interactions play a substantial role in the selective binding of agonists to PPARα. researchgate.net
While classical force fields are predominantly used in these simulations, there is a growing interest in incorporating quantum mechanics (QM) to achieve higher accuracy, particularly for the ligand and the immediate binding site residues. nih.gov QM/MM (Quantum Mechanics/Molecular Mechanics) methods, where the ligand and key interacting residues are treated with quantum mechanics and the rest of the protein with molecular mechanics, can provide a more precise description of electronic effects like polarization, which are not explicitly handled in classical force fields. nih.gov More advanced techniques, such as modifying the MM-PBSA approach to incorporate gas-phase energies from first-principles calculations like density functional theory (DFT), are also being explored to enhance the predictive power of binding affinity calculations. researchgate.net
Interactive Table: Key Residues in PPARα Agonist Binding Identified by Computational Methods.
| Residue | Interaction Type | Computational Method | Reference |
|---|---|---|---|
| Leu254 | Hydrophobic | Molecular Docking | researchgate.net |
| Gln277 | Hydrogen Bond | Molecular Dynamics | researchgate.net |
| Thr279 | Hydrogen Bond | Molecular Dynamics | researchgate.net |
| Met325 | Hydrophobic | Molecular Dynamics | researchgate.net |
| Val332 | Hydrophobic | Molecular Docking | researchgate.net |
| Ala333 | Hydrophobic | Molecular Dynamics | researchgate.net |
| Lys358 | Hydrogen Bond | Molecular Dynamics | researchgate.net |
Identification of Subtype Selectivity Determinants
Comparative analysis of the crystal structures of the LBDs of the three human PPARs has been pivotal in identifying these selectivity determinants. nih.gov The PPARα LBP is generally characterized as being more lipophilic and less solvent-exposed compared to the LBPs of PPARγ and PPARδ. nih.gov This more hydrophobic nature of the PPARα pocket may contribute to its preference for more lipophilic, saturated fatty acids. nih.gov
A critical factor in subtype selectivity is the identity of specific amino acid residues that line the LBP and interact with the ligand. One of the most significant differences between PPARα and PPARγ lies in a single amino acid residue. In PPARα, this position is occupied by a tyrosine (Tyr-314), whereas in PPARγ, it is a histidine (His-323). nih.gov This single amino acid substitution has been shown to be a major determinant of selectivity for both thiazolidinedione and non-thiazolidinedione classes of ligands. nih.gov Site-directed mutagenesis studies, where Tyr-314 in PPARα was mutated to a histidine, resulted in a significant shift in ligand potency, confirming the crucial role of this residue in conferring subtype selectivity. nih.gov
Chemical Modifiers for PPARα Specificity
Building on the understanding of the structural determinants of subtype selectivity, medicinal chemists employ various strategies involving specific chemical modifications to design novel PPARα agonists with high specificity. These modifications are aimed at exploiting the unique features of the PPARα LBP while minimizing interactions with the binding pockets of PPARγ and PPARδ.
One effective strategy is the introduction of bulky substituents on the ligand scaffold that can be accommodated by the more spacious regions of the PPARα LBP but cause steric clashes in the narrower pockets of the other subtypes. For example, research into phenylpropanoic acid derivatives has shown that the steric bulk of substituents on a distal benzene (B151609) ring significantly influences PPAR activity. nih.gov The introduction of a bulky 4-adamantylphenyl group as a hydrophobic tail has been explored in the development of PPAR agonists. nih.gov A more specific example is the development of APHM-19, a potent and selective human PPARα agonist, which features a bulky 4-fluorophenoxy group in its hydrophobic tail. nih.gov This modification was rationally designed to enhance interactions with a hydrophobic pocket within the human PPARα LBD. nih.gov
The nature of the linker or "tether" region connecting the headgroup to the hydrophobic tail of the agonist can also be modified to influence subtype selectivity. Studies on certain classes of compounds have indicated that a flexible tether has a tendency to decrease PPARα activation while potentially increasing PPARδ activity. nih.gov By creating a more rigid or hybrid-type tether, such as one incorporating a –CO–NH–CH2– moiety, it has been possible to increase activity at both PPARα and PPARδ. nih.gov
Furthermore, subtle modifications to the core structure of a ligand can dramatically alter its selectivity profile. For instance, the difference between the potent PPARγ agonist farglitazar (B1672056) and the dual PPARα/γ agonist GW409544 is the removal of just three atoms. nih.gov This seemingly minor modification allows GW409544 to shift within the PPARα pocket, avoiding a steric clash with Phe-273 that prevents farglitazar from binding effectively. nih.gov
Interactive Table: Effect of Chemical Modifications on PPARα Activity and Selectivity.
| Compound Series | Chemical Modification | Effect on PPARα | Reference |
|---|---|---|---|
| Phenylpropanoic acids | Introduction of bulky 4-adamantylphenyl group | Increased PPARα activity (part of a pan-agonist) | nih.gov |
| Phenylpropanoic acids | Introduction of bulky 4-fluorophenoxy group (APHM-19) | Potent and selective PPARα agonism | nih.gov |
| KCL derivatives | Modification of flexible tether to a hybrid –CO–NH–CH2– tether | Increased PPARα and PPARδ activity | nih.gov |
Influence of Headgroup Chemistry on Selectivity
The acidic headgroup is a hallmark feature of most PPAR agonists and is essential for their activity. This moiety typically forms a network of hydrogen bonds with a conserved set of polar amino acid residues at one end of the LBP, including those in the activation function-2 (AF-2) helix. This interaction is critical for stabilizing the active conformation of the receptor, leading to the recruitment of coactivators and subsequent gene transcription.
While the presence of an acidic headgroup is a common requirement for all three PPAR subtypes, its specific chemistry and the way it is presented to the binding pocket can influence subtype selectivity. The most common headgroup in PPARα agonists is a carboxylic acid. This group is capable of forming strong hydrogen bonds with key residues in the PPARα LBP, such as Tyr-314, Ser-280, and Tyr-464. nih.gov
In contrast, the thiazolidinedione (TZD) headgroup is characteristic of many potent and selective PPARγ agonists, such as rosiglitazone and pioglitazone (B448). nih.gov The TZD ring system presents its acidic proton in a different geometric arrangement compared to a simple carboxylic acid, and it engages in a specific hydrogen bond network with residues like His-323 in the PPARγ LBP. nih.gov The substitution of this histidine with a tyrosine in PPARα (Tyr-314) disrupts this optimal interaction, contributing to the poor activity of TZDs at the PPARα subtype. nih.gov
The development of novel biaryl aniline (B41778) PPARα agonists has highlighted the importance of the headgroup in achieving subtype selectivity. In this series, the incorporation of a unique benzoic acid headgroup was postulated to be a key factor in conferring selectivity for PPARα over the other isoforms. This suggests that even within the class of carboxylic acid headgroups, the way it is attached to the main scaffold and its electronic environment can fine-tune the interactions within the binding pocket to favor one subtype over another.
Interactive Table: Common Headgroups in PPAR Agonists and Their Subtype Selectivity.
| Headgroup | Primary Subtype Selectivity | Key Interacting Residues in Respective Subtype |
|---|---|---|
| Carboxylic Acid | PPARα | Tyr-314, Ser-280, Tyr-464 (in PPARα) |
| Thiazolidinedione (TZD) | PPARγ | His-323, Tyr-473 (in PPARγ) |
Advanced Research Methodologies and Experimental Models in Pparα Agonist Studies
In Vitro Systems for Mechanistic Elucidation
In vitro systems are fundamental for dissecting the direct cellular and molecular effects of PPARα agonists. These controlled environments allow for detailed mechanistic studies that are often not feasible in more complex in vivo models.
Cell-based reporter gene assays, particularly those utilizing luciferase, are a cornerstone for screening and characterizing PPARα agonists. jst.go.jpindigobiosciences.com These assays typically involve engineering cells to express a luciferase reporter gene under the control of a promoter containing Peroxisome Proliferator-Response Elements (PPREs). jst.go.jpoup.com When a PPARα agonist binds to and activates the PPARα receptor, the receptor-ligand complex forms a heterodimer with the retinoid X receptor (RXR) and binds to the PPRE, driving the expression of the luciferase gene. jst.go.jpoup.comnih.gov The resulting light emission can be quantified to measure the extent of PPARα activation. jst.go.jp
These assays are highly sensitive and can be used to determine the potency and selectivity of compounds for PPARα over other PPAR isoforms. acs.orgsignosisinc.com For instance, a study identified a potent and selective PPARα agonist, GW7647, with an EC50 of 6 nM for human PPARα and over 200-fold selectivity against PPARγ and PPARδ. acs.org Similarly, another compound, A-4, was identified as a selective PPARα agonist with an EC50 of 17.97 ± 0.58 μM. acs.org Cell lines commonly used for these assays include COS-1, HEK293, HeLa, and HepG2 cells. jst.go.jp To overcome the low drug-metabolizing capability of these cell lines, some systems incorporate liver homogenate (S9 fraction) to enable the assessment of metabolites' effects on PPARα activation. jst.go.jp
Table 1: Examples of PPARα Agonists and their Activity in Reporter Gene Assays
| Compound | Cell Line | Assay Details | Key Findings |
|---|---|---|---|
| GW7647 | Not specified | Not specified | Potent and selective human PPARα agonist (EC50 of 6 nM) with >200-fold selectivity over PPARγ and PPARδ. acs.org |
| A-4 | Not specified | Luciferase-based | Selective PPARα agonist with an EC50 of 17.97 ± 0.58 μM. acs.org |
| Fenofibric Acid | Not specified | Luciferase-based | Used as a positive control for PPARα activation. acs.org |
| Vaticanol C | Bovine arterial endothelial cells | Cell-based reporter assay | Activates PPARα and PPARβ/δ. d-nb.info |
| Clofibrate (B1669205) | Not specified | PPARα-responsive luciferase reporter plasmid and a rat PPARα expression plasmid | Required hydrolysis to clofibric acid by carboxylesterases in rat liver S9 to activate PPARα. jst.go.jp |
To understand the downstream effects of PPARα activation, researchers employ gene expression analysis techniques like reverse transcription-polymerase chain reaction (RT-PCR) and microarray analysis. acs.orgnih.gov These methods allow for the quantification of messenger RNA (mRNA) levels of PPARα target genes.
RT-PCR is used to measure the expression of specific, known target genes. For example, the PPARα agonist A-4 was shown to increase the mRNA levels of CD36, CPT1A, MCAD, and VLCAD in a dose-dependent manner in HepG2 cells, which are all genes involved in fatty acid transport and β-oxidation. acs.org Similarly, fenofibrate (B1672516) treatment of Ishikawa endometrial cancer cells led to the downregulation of Cyclin D1 (CCND1) as identified by gene microarray analysis. nih.gov
Microarray analysis provides a global view of gene expression changes, allowing for the identification of novel PPARα target genes and regulated pathways. nih.govphysiology.orgplos.org Studies comparing the effects of the PPARα agonist Wy14643 in primary hepatocytes from humans and mice revealed both conserved and species-specific gene regulation. plos.org While genes involved in lipid metabolism were commonly regulated, xenobiotic metabolism and apolipoprotein synthesis were specifically regulated in human hepatocytes, whereas glycolysis-gluconeogenesis was specific to mouse hepatocytes. plos.org
Cellular assays are crucial for determining the functional consequences of PPARα activation on specific biological processes. These assays can measure changes in glucose uptake, the production of inflammatory markers, and other cellular functions.
For instance, the PPARα agonist (R)-K-13675 was shown to inhibit the secretion of inflammatory markers such as monocyte chemoattractant protein-1 (MCP-1), RANTES, interleukin-6 (IL-6), and interferon-gamma (INF-γ) in human coronary endothelial cells. nih.gov This anti-inflammatory effect was associated with a decrease in nuclear factor kappa B (NFκB) levels. nih.gov Another study demonstrated that the PPARα agonist fenofibrate, in combination with the glucocorticoid dexamethasone, could additively suppress the production of pro-inflammatory cytokines like CCL2 and IL-6 in primary hepatocytes. frontiersin.org
In the context of metabolic regulation, studies have investigated the role of PPARα agonists in glucose homeostasis. While some research points to the potential of dual PPARα/δ agonists like GFT505 in improving glucose metabolism, other studies highlight the complex and sometimes indirect effects of PPARα activation on glucose uptake. nih.govpnas.org
Electrophysiological techniques, such as patch-clamp recording, are used to study the effects of PPARα agonists on the electrical properties of cells, particularly neurons. plos.orgplos.orgutdallas.eduresearchgate.net This method allows for the measurement of ion channel activity and synaptic transmission. plos.orgplos.org
Preclinical studies have utilized patch-clamp recordings to investigate the potential of PPARα agonists as antiepileptic drugs. plos.orgplos.org In these studies, recordings from pyramidal neurons in the frontal cortex of mice revealed that PPARα agonists could abolish nicotine-induced increases in spontaneous inhibitory postsynaptic currents (sIPSCs). plos.orgplos.org This suggests that PPARα activation can modulate neuronal activity and may have therapeutic potential in conditions like epilepsy where nicotinic acetylcholine (B1216132) receptors play a significant role. plos.org
In Vivo Animal Models for Efficacy and Mechanism Assessment
In vivo animal models are indispensable for evaluating the systemic effects, efficacy, and mechanisms of action of PPARα agonists in a whole-organism context. These models allow for the study of complex physiological responses that cannot be replicated in vitro.
Genetically modified animal models, such as PPARα knockout (KO) mice and transgenic mice overexpressing PPARα, have been instrumental in defining the specific roles of this receptor. pnas.orgkarger.comwjgnet.com By comparing the responses of these animals to wild-type counterparts, researchers can confirm that the effects of a PPARα agonist are indeed mediated through the PPARα receptor.
For example, the antiangiogenic effects of PPARα ligands were demonstrated in wild-type mice but were absent in PPARα KO mice. pnas.org Similarly, the ability of the PPARα agonist GW7647 to promote macrophage reverse cholesterol transport was shown to be dependent on macrophage PPARα expression using bone marrow transplantation studies with PPARα KO mice. ahajournals.org Studies using PPARα-null mice have also been crucial in delineating the role of PPARα in regulating lipid metabolism and the hepatic acute phase response. physiology.orgnih.gov
Transgenic models with cardiac-restricted overexpression of PPARα have been used to study the role of this receptor in cardiac metabolism and disease. karger.comwjgnet.com These studies have shown that increased PPARα activity in the heart can lead to a metabolic switch towards fatty acid utilization. karger.comwjgnet.com Furthermore, PPARα-humanized mouse models, where the mouse PPARα gene is replaced with its human counterpart, have been developed to investigate species differences in the response to PPARα agonists. nih.gov
Table 2: Summary of Findings from Genetically Modified Animal Models
| Animal Model | PPARα Agonist | Key Findings |
|---|---|---|
| PPARα Knockout (KO) Mice | Fenofibrate, WY14643 | Demonstrated that the antiangiogenic effects of PPARα ligands are PPARα-dependent. pnas.org |
| PPARα KO Mice | GW7647 | Showed that macrophage PPARα is required for the promotion of reverse cholesterol transport. ahajournals.org |
| PPARα-null Mice | WY14643 | Confirmed that PPARα is responsible for the induction of genes involved in lipid catabolism in the liver. physiology.org |
| Cardiac-restricted PPARα Overexpression Mice | Not specified | Revealed a metabolic shift towards increased fatty acid utilization in the heart. karger.comwjgnet.com |
| PPARα-humanized Mice | Fenofibrate, WY-14,643 | Showed that human PPARα can regulate fatty acid metabolism in a manner similar to mouse PPARα. nih.gov |
| Corneal Epithelium-specific PPARα Conditional Knockout Mice | Not specified | Exhibited disturbed mitochondrial function and delayed corneal wound healing. nih.gov |
| Corneal Epithelium-specific PPARα Transgenic Overexpression Mice | Not specified | Showed improved mitochondrial function and enhanced corneal wound healing. nih.gov |
| APP/PS1-PPAR-α KO mice | GW7647 | The protective effect of the agonist was abolished, indicating PPARα is the upstream regulator of glutathione (B108866) peroxidase. acs.org |
| hA-ITg mice (human apolipoprotein A-I transgenic) | GW7647 | The agonist promoted reverse cholesterol transport to a much greater extent than in wild-type mice. ahajournals.org |
Pharmacological Disease Induction Models
Peroxisome proliferator-activated receptor α (PPARα) agonists are extensively studied using various pharmacological models that mimic human diseases. These models are crucial for understanding the therapeutic potential of PPARα activation in conditions such as diabetes, inflammation, and retinopathy.
Streptozotocin-induced diabetes: This model is a cornerstone for investigating diabetic complications. plos.org In rats, the administration of streptozotocin (B1681764) (STZ) induces a state of persistent hyperglycemia, leading to diabetic retinopathy, a common and severe complication of diabetes. plos.orgpnas.org Studies have shown that in STZ-induced diabetic rats, oral administration of the PPARα agonist fenofibrate can significantly reduce retinal vascular leakage and leukostasis. nih.govdiabetesjournals.org Similar protective effects were observed in Akita mice, a genetic model of type 1 diabetes. nih.govdiabetesjournals.org The therapeutic effect of fenofibrate in these models is linked to its ability to downregulate vascular endothelial growth factor (VEGF) and is dependent on PPARα activation, as the benefits are absent in PPARα knockout mice. nih.govdiabetesjournals.org Furthermore, fenofibrate treatment has been shown to improve glucose metabolism and preserve the expression of crucial renal proteins like claudins in diabetic rats, suggesting a nephroprotective role. mdpi.com
Lipopolysaccharide-induced inflammation: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is widely used to induce a systemic inflammatory response. In murine models, PPARα agonists have demonstrated significant anti-inflammatory properties. For instance, fenofibrate has been shown to inhibit the expression of pro-inflammatory cytokines like TNF-α and IL-6 in LPS-stimulated macrophages. mdpi.comnih.gov This effect is mediated through the inhibition of the NF-κB signaling pathway. mdpi.comkoreamed.org Studies using PPARα knockout mice have further confirmed the essential role of PPARα in mediating these anti-inflammatory effects, as its absence leads to an exaggerated inflammatory response to LPS. mdpi.com The dual PPARγ/α agonist muraglitazar (B1676866) has also been shown to inhibit LPS-induced nitric oxide production and IL-6 expression in macrophages. nih.gov
Oxygen-induced retinopathy (OIR): The OIR model is a standard for studying retinal neovascularization, a key feature of proliferative diabetic retinopathy and retinopathy of prematurity. In this model, mice are exposed to high oxygen levels, which leads to vessel obliteration followed by hypoxia-driven pathological vessel growth upon return to normal air. um.es PPARα agonists have shown therapeutic potential in this model. Fenofibrate and the experimental agonist Y-0452 have been found to ameliorate retinal neovascularization. nih.govarvojournals.org These agonists reduce the expression of angiogenic factors like VEGF and HIF-1α. nih.govum.es The anti-angiogenic effects are mediated through PPARα, as they are abolished in PPARα knockout mice. nih.govarvojournals.org Furthermore, PPARα activation can suppress the cGAS-STING signaling pathway, which is implicated in the pathogenesis of retinal inflammation and neovascularization in the OIR model. pnas.org
Table 1: Effects of PPARα Agonists in Pharmacological Disease Models
| Model | PPARα Agonist | Key Findings | References |
|---|---|---|---|
| Streptozotocin-induced diabetes | Fenofibrate | Reduced retinal vascular leakage and leukostasis; Preserved visual acuity; Improved glucose metabolism. | plos.orgnih.govdiabetesjournals.org |
| Y-0452 | Ameliorated retinal leukostasis and vascular leakage; Preserved retinal function. | arvojournals.org | |
| LPS-induced inflammation | Fenofibrate | Inhibited pro-inflammatory cytokine production (TNF-α, IL-6); Blocked NF-κB signaling. | mdpi.comnih.govkoreamed.org |
| Muraglitazar | Inhibited nitric oxide production and IL-6 expression. | nih.gov | |
| Oxygen-induced retinopathy (OIR) | Fenofibrate | Reduced retinal neovascularization; Decreased VEGF and HIF-1α expression. | nih.govdiabetesjournals.orgum.es |
| Palmitoylethanolamide (B50096) (PEA) | Reduced avascular areas and expression of TNF-α, ICAM-1, and VEGF. | um.es | |
| Y-0452 | Alleviated retinal neovascularization. | arvojournals.org |
Behavioral Phenotyping in Neurological and Substance Use Disorder Models
The role of PPARα extends beyond metabolic and inflammatory diseases to neurological and substance use disorders. Behavioral phenotyping in animal models is a critical tool for evaluating the therapeutic potential of PPARα agonists in these conditions.
Neurological Disorders: Preclinical evidence suggests that PPARα activation may be beneficial in various neurological disorders. mdpi.com The PPARα agonist fenofibrate has been shown to have neuroprotective properties in models of brain ischemia, Parkinson's disease, and other neurological conditions. researchgate.net In models of autism spectrum disorder (ASD), reduced PPARα expression has been observed alongside behavioral deficits. researchgate.netnih.gov Administration of PPARα agonists like fenofibrate has been shown to improve social behavior and reduce stereotyped behaviors in these models. researchgate.net The mechanisms are thought to involve the dampening of neuroinflammatory processes and the restoration of redox balance. nih.gov In models of depression, the PPARα agonist WY14643 has demonstrated antidepressant-like effects, which appear to be mediated through the activation of the brain-derived neurotrophic factor (BDNF) signaling pathway. mdpi.com
Substance Use Disorders: There is growing interest in targeting PPARα for the treatment of substance use disorders. nih.gov Animal models have provided robust evidence that PPARα agonists can reduce the reinforcing and rewarding properties of substances like alcohol, nicotine (B1678760), and opioids. nih.govnih.gov For example, activation of PPARα has been shown to decrease alcohol intake and preference in mice with a genetic predisposition for heavy drinking. attcnetwork.org In models of nicotine addiction, PPARα agonists have been found to reduce the rewarding effects of nicotine and decrease signs of withdrawal. nih.gov However, the translation of these promising preclinical findings to human studies has been challenging, with some clinical trials showing a lack of efficacy. nih.govresearchgate.net This discrepancy may be due to factors such as the potency and selectivity of the agonists used and species differences in PPARα signaling. wikipedia.org
Table 2: Behavioral Effects of PPARα Agonists in Neurological and Substance Use Disorder Models
| Disorder Model | PPARα Agonist | Behavioral Outcome | References |
|---|---|---|---|
| Autism Spectrum Disorder | Fenofibrate | Improved social behavior; Reduced stereotyped behaviors. | researchgate.net |
| Depression | WY14643 | Reduced depressive-like behavior. | mdpi.com |
| Alcohol Use Disorder | Fenofibrate | Reduced alcohol intake and preference (in mice). | attcnetwork.org |
| Nicotine Addiction | WY14643, Fenofibrate | Reduced rewarding effects of nicotine; Decreased withdrawal signs. | nih.gov |
Omics and Systems Biology Approaches
Gene Expression Profiling and Transcriptomic Analysis
Gene expression profiling and transcriptomic analysis have been instrumental in elucidating the multifaceted roles of PPARα. These approaches provide a global view of the genes and pathways regulated by PPARα agonists in various tissues and cell types.
In the liver, PPARα is a master regulator of lipid metabolism. plos.org Transcriptomic studies in mouse hepatocytes treated with the PPARα agonist Wy14643 have revealed the upregulation of a large set of genes involved in fatty acid uptake, transport, and oxidation. plos.orgnih.gov Interestingly, while the role of PPARα in lipid metabolism is well-conserved between mice and humans, there are also significant species-specific differences in gene regulation. plos.org For example, genes involved in xenobiotic metabolism are specifically regulated by PPARα in human hepatocytes, whereas genes related to glycolysis and gluconeogenesis are more prominently regulated in mouse hepatocytes. plos.org
Beyond the liver, transcriptomic analyses have shed light on the anti-inflammatory functions of PPARα. In models of inflammation, PPARα activation has been shown to downregulate the expression of pro-inflammatory genes. frontiersin.org For example, in a model of renal ischemia-reperfusion injury, the PPARα agonist fenofibrate was found to attenuate injury by upregulating genes in the PPARα signaling pathway that are related to fatty acid degradation. frontiersin.org In the context of inflammation induced by LPS, fenofibrate treatment has been shown to increase the mRNA levels of PPARs, counteracting the LPS-induced decrease. koreamed.org
Table 3: Selected Genes Regulated by PPARα Agonists from Transcriptomic Analyses
| Gene Category | Upregulated Genes | Downregulated Genes | References |
|---|---|---|---|
| Lipid Metabolism | CPT1A, HMGCS2, FABP1, ACSL1 | plos.org | |
| Inflammation | IL-6, TNF-α | mdpi.comnih.govfrontiersin.org | |
| Xenobiotic Metabolism (Human) | CYP1A1 | plos.org | |
| Fatty Acid Degradation | frontiersin.org |
Proteomics and Metabolomics in Response to PPARα Agonists
Proteomics and metabolomics provide complementary information to transcriptomics by analyzing changes at the protein and metabolite levels, respectively. These approaches have further refined our understanding of the physiological responses to PPARα agonists.
Proteomics: Proteomic studies have confirmed the findings from gene expression analyses and have also identified novel protein targets of PPARα. In a study investigating the effects of fenofibrate on radiation-induced cardiac toxicity, proteomic analysis revealed that fenofibrate restored signaling pathways related to lipid metabolism that were negatively affected by irradiation. mdpi.com This was accompanied by an increase in the expression of PPARα itself. mdpi.com In cancer cell lines, proteomic profiling has shown that PPARα modulators can increase the expression of apoptotic proteins, suggesting a potential anti-cancer role. mdpi.com
Metabolomics: Metabolomic analyses have been particularly useful for identifying biomarkers of PPARα activation and for understanding the metabolic reprogramming induced by PPARα agonists. In mice treated with the PPARα agonist Wy-14,643, metabolomic analysis of urine identified specific metabolic phenotypes characterized by both increased and decreased excretion of endogenous metabolites. oup.com This approach has the potential to define a set of urinary biomarkers for assessing the efficacy of PPARα agonists. oup.com In a model of liver injury, metabolomics revealed that fenofibrate protects against toxicity by restoring homeostasis of bile acids and phospholipids. rsc.org Furthermore, in multiple myeloma cells, metabolomic analysis showed that fenofibrate has opposing effects to the immunomodulatory drug lenalidomide (B1683929) on lipid and amino acid metabolism, highlighting potential drug-drug interactions. mdpi.com
Table 4: Key Findings from Proteomic and Metabolomic Studies of PPARα Agonists
| Omics Approach | Model/System | Key Findings | References |
|---|---|---|---|
| Proteomics | Radiation-induced cardiac toxicity | Fenofibrate restored lipid metabolism pathways and increased PPARα expression. | mdpi.com |
| Cancer cells | PPARα modulators increased expression of apoptotic proteins. | mdpi.com | |
| Metabolomics | Mouse urine (Wy-14,643 treatment) | Identified specific urinary metabolic phenotypes and potential biomarkers of PPARα activation. | oup.com |
| Liver injury model | Fenofibrate restored bile acid and phospholipid homeostasis. | rsc.org | |
| Multiple myeloma cells | Fenofibrate altered lipid and amino acid metabolism, with implications for drug interactions. | mdpi.com |
Future Research Directions and Translational Perspectives for Pparα Agonists
Elucidation of Unveiled PPARα Functions and Regulatory Networks
While the role of Peroxisome Proliferator-Activated Receptor Alpha (PPARα) as a primary regulator of lipid metabolism is well-established, ongoing research continues to uncover new functions and complex regulatory networks. oup.comnih.gov PPARα is a ligand-activated transcription factor that governs the expression of a multitude of genes involved in fatty acid uptake and oxidation, ketogenesis, and triglyceride turnover. nih.gov Its expression is prominent in tissues with high rates of fatty acid oxidation, such as the liver, heart, and skeletal muscle. oup.com
The activation of PPARα is a multi-step process. mdpi.com Initially, a ligand, which can be a natural fatty acid or a synthetic agonist, binds to the receptor. mdpi.com This leads to the formation of a heterodimer with the retinoid X receptor (RXR). oup.commdpi.com This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, initiating their transcription. oup.commdpi.com This PPRE-dependent pathway is the primary mechanism by which PPARα regulates gene expression. oup.com
However, PPARα can also inhibit gene expression through a process called transrepression. oup.com In this mechanism, activated PPARα interferes with the activity of pro-inflammatory transcription factors like nuclear factor-κB (NF-κB), signal transducer and activator of transcription (STAT), and activator protein-1 (AP-1). oup.com This transrepression is a key component of the anti-inflammatory effects of PPARα. oup.com
Future research aims to further unravel the complexities of these regulatory networks. High-throughput technologies are being employed to map the PPARα interactome, which includes its interactions with various corepressor and coactivator proteins. oup.com Understanding these dynamic interactions and the post-translational modifications that influence them will provide a more complete picture of PPARα's role in cellular processes. oup.com Additionally, there is growing interest in the tissue-specific functions of PPARα, with studies exploring its role in organs like the brain and kidneys, which could lead to the development of targeted therapies for a wider range of diseases. patsnap.com
Development of Next-Generation Highly Selective and Potent PPARα Agonists
The development of new PPARα agonists is focused on enhancing selectivity and potency while minimizing adverse effects. researchgate.netpatsnap.com The first generation of PPARα agonists, the fibrates, have been effective in managing dyslipidemia but are associated with certain limitations. researchgate.netpatsnap.com This has spurred the development of a new class of compounds known as Selective PPARα Modulators (SPPARMα). researchgate.net
These next-generation agonists aim to separate the beneficial metabolic effects of PPARα activation from unwanted side effects. researchgate.net One such compound, pemafibrate (B1668597), has demonstrated potent PPARα activation and significant improvements in triglyceride and HDL-cholesterol levels with a reduced risk of adverse effects compared to traditional fibrates. patsnap.comresearchgate.net Other experimental agonists like WY-14643 and GW7647 have been instrumental in preclinical research to understand the transcriptional regulation by PPARα. patsnap.com
Researchers are also exploring dual and pan-PPAR agonists that target multiple PPAR isoforms simultaneously (PPARα, PPARγ, and/or PPARβ/δ). researchgate.netpatsnap.com The rationale behind this approach is that many metabolic diseases are multifactorial, and targeting multiple pathways could offer synergistic benefits. patsnap.compatsnap.com For instance, dual PPARα/γ agonists aim to combine the lipid-lowering effects of PPARα activation with the insulin-sensitizing effects of PPARγ activation. patsnap.com Compounds like aleglitazar (B1664505) and GFT505 are examples of dual agonists that have been investigated in late-phase development. researchgate.net
The design of these novel agonists is being guided by advanced techniques such as structural biology and computational docking simulations, which allow for the rational design of ligands with optimized interactions with the receptor. patsnap.com This approach facilitates the development of compounds that preferentially recruit beneficial coactivators, leading to a more targeted and effective therapeutic response. patsnap.com
Exploration of Novel Therapeutic Applications Beyond Established Metabolic and Inflammatory Roles
The therapeutic potential of PPARα agonists is being explored in a variety of new areas beyond their traditional use in metabolic and inflammatory disorders. patsnap.com Preclinical evidence suggests that PPARα activation may have protective effects in a range of conditions.
One promising area is in the management of alcoholic liver disease (ALD). wjgnet.com In animal models, PPARα agonists have been shown to reduce hepatic steatosis, oxidative stress, and inflammation. wjgnet.com For example, fenofibrate (B1672516) has been demonstrated to protect against alcohol-induced liver steatosis by promoting fatty acid oxidation. wjgnet.com
Neurodegenerative diseases, such as Alzheimer's disease, represent another potential application. patsnap.com Research suggests that targeted PPARα modulation could offer neuroprotective and anti-inflammatory benefits in the brain. patsnap.com Similarly, in the context of diabetic retinopathy, PPARα agonists like Y-0452 have been shown to protect retinal endothelial cells from apoptosis and vascular leakage by downregulating inflammatory pathways. patsnap.com
The anti-inflammatory properties of PPARα agonists also make them potential candidates for treating autoimmune diseases. smw.ch In animal models of conditions like inflammatory bowel disease and autoimmune encephalomyelitis, PPARγ agonists have shown efficacy in reducing inflammation. nih.gov While these studies focus on PPARγ, the known anti-inflammatory effects of PPARα suggest a potential role for its agonists in these conditions as well. oup.com
Furthermore, there is emerging interest in the potential anti-tumor effects of PPAR agonists. nih.gov Some studies have indicated that PPARγ agonists can induce cell cycle arrest and apoptosis in various cancer cell lines. nih.gov Although this research is still in its early stages, it highlights a potential new avenue for cancer therapy. mdpi.com
Synergistic Approaches with Other Signaling Pathways and Pharmacological Agents
Combining PPARα agonists with other pharmacological agents is a promising strategy to enhance therapeutic efficacy and address the multifactorial nature of complex diseases. patsnap.comwjgnet.com This approach aims to achieve synergistic effects by targeting multiple signaling pathways involved in the disease process.
One area of investigation is the combination of PPARα agonists with agents that target other metabolic pathways. patsnap.com For example, combining PPARα agonists with drugs that modulate PPARγ or PPARδ activity could provide broader benefits in managing metabolic syndrome by simultaneously addressing dyslipidemia, insulin (B600854) resistance, and inflammation. oup.compatsnap.com
There is also potential for synergy with agents that have antioxidant properties. wjgnet.com In the context of alcoholic liver disease, combining PPAR agonists with antioxidants could be a more effective treatment strategy. wjgnet.com Similarly, interventions that target gut permeability could complement the actions of PPAR agonists in this condition. wjgnet.com
In the field of oncology, combining PPARγ agonists with conventional chemotherapeutic agents has shown promise. nih.gov For instance, the combination of PPARγ agonists with platinum-based drugs has been found to synergistically inhibit the growth of various cancer cells. nih.gov Additionally, combining PPARγ ligands with retinoids has been shown to enhance anti-tumor effects in leukemia cells. nih.gov While much of this research has focused on PPARγ, the potential for similar synergistic interactions with PPARα agonists warrants further investigation, especially given the known interplay between PPARα and RXR, the receptor for retinoids. oup.com
Furthermore, the immunomodulatory functions of PPARα suggest potential for combination therapies with immune-modulating drugs, such as immune checkpoint inhibitors in cancer treatment. patsnap.com Exploring these synergistic approaches will be a key focus of future research to develop more effective and comprehensive treatment strategies for a range of diseases.
Q & A
Q. What experimental controls are essential when evaluating PPARα agonist 6 in vitro?
Include vehicle controls (e.g., DMSO for solubility) and positive controls (e.g., GW7647, a well-characterized PPARα agonist) to validate assay specificity. Negative controls (e.g., PPARα-knockout cells) help confirm target engagement. Dose-response curves should span 3–4 log units to assess potency and efficacy. Ensure replicates (n ≥ 3) to account for biological variability .
Q. How do I select appropriate cell models for studying PPARα agonist 6-mediated gene regulation?
Use PPARα-expressing models like primary hepatocytes or HepaRG cells, as these retain metabolic competence. Validate PPARα dependency via siRNA knockdown or antagonist co-treatment (e.g., GW9662). Transcriptomic profiling (RNA-seq or RT-qPCR) of known PPARα targets (e.g., CPT2, PLIN1) is critical .
Q. What are the key pharmacokinetic parameters to assess in preclinical PPARα agonist 6 studies?
Measure plasma half-life, tissue distribution (liver, adipose), and metabolite profiling. Use LC-MS/MS for quantification. Assess off-target activation of PPARγ/δ via reporter assays to confirm selectivity. Dose optimization should balance efficacy (e.g., lipid-lowering) with toxicity (e.g., hepatomegaly) .
Advanced Research Questions
Q. How can contradictory gene expression patterns (e.g., non-monotonic dose responses) be resolved in PPARα agonist 6 studies?
Non-linear responses (e.g., PLIN1 downregulation at high doses) may reflect receptor saturation or compensatory pathways. Use orthogonal methods (ChIP-seq for PPARα binding, proteomics) to distinguish direct vs. indirect effects. Incorporate time-course experiments to differentiate acute vs. adaptive responses .
Q. What statistical frameworks are optimal for analyzing PPARα agonist 6 transcriptomic datasets?
Apply false discovery rate (FDR) correction for high-throughput data (e.g., Benjamini-Hochberg). Use principal component analysis (PCA) to identify batch effects and hierarchical clustering to group co-regulated genes. For dose-response modeling, employ nonlinear regression (e.g., four-parameter logistic curve) .
Q. How do PPARα agonist 6-induced mitochondrial effects (e.g., OCR changes) intersect with PPARγ/δ cross-talk?
In models like L-Ago2 knockout hepatocytes, PPARα activation increases oxygen consumption rate (OCR) via Tfam upregulation. Co-treatment with PPARγ/δ antagonists (e.g., T0070907) isolates PPARα-specific effects. Multi-omics integration (metabolomics + RNA-seq) reveals pathway crosstalk .
Q. What strategies mitigate off-target effects in PPARα agonist 6 animal studies?
Use tissue-specific knockout models (e.g., Ppara−/− mice) to dissect systemic vs. organ-specific actions. Phenotypic rescue experiments (e.g., fenofibrate co-administration) clarify mechanism-based toxicities. Longitudinal monitoring (histopathology, serum ALT/AST) ensures translational relevance .
Methodological Guidance
Q. How should contradictory findings between in vitro and in vivo PPARα agonist 6 data be addressed?
Discrepancies often arise from differences in bioavailability or tissue-specific PPARα expression. Validate in vitro hits in organoids or humanized liver models. Use PK/PD modeling to bridge in vitro IC50 values with in vivo exposure levels .
Q. What criteria define PPARα agonist 6 as a "selective" agonist in competitive assays?
Selectivity is quantified via EC50 ratios (PPARα vs. γ/δ). A ≥100-fold preference for PPARα is standard. Cross-validate using TR-FRET coactivator recruitment assays. Structural analysis (e.g., X-ray crystallography of ligand-receptor complexes) identifies binding mode differences .
Q. How can systematic reviews of PPARα agonist 6 studies avoid bias in data synthesis?
Follow PRISMA guidelines for literature screening. Use PICO framework to define inclusion criteria. Extract data on negative outcomes (e.g., failed trials) and assess study quality via GRADE. Meta-regression accounts for heterogeneity in dosing or models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
